2'-Deoxycytidine

Enzyme Kinetics Nucleoside Metabolism Chemotherapy Activation

2'-Deoxycytidine (dCyd, ≥98%) is the native, unmodified nucleoside essential for calibrating deoxycytidine kinase assays (Km=0.4±0.1 μM) and validating nucleoside transporter activity (CNT1/CNT3). Unlike therapeutic analogs (gemcitabine, cytarabine), dCyd serves as a metabolically stable control resistant to cytidine deaminase, enabling artifact-free drug resistance studies. It is the precursor of choice for synthesizing stable isotope-labeled internal standards for LC-MS/MS quantification. Procure this defined reference standard to ensure batch-to-batch reproducibility across enzymatic, transport, and analytical workflows.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 207121-53-7
Cat. No. B3025316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine
CAS207121-53-7
SynonymsCytosine Deoxyribonucleoside
Cytosine Deoxyriboside
Deoxycytidine
Deoxyribonucleoside, Cytosine
Deoxyriboside, Cytosine
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
InChIKeyCKTSBUTUHBMZGZ-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility870 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxycytidine (CAS 207121-53-7): A Foundational Nucleoside for DNA Synthesis and Comparative Analog Studies


2'-Deoxycytidine (dCyd, CAS 207121-53-7) is an endogenous deoxyribonucleoside composed of cytosine linked to a deoxyribose sugar. It serves as a fundamental building block for DNA synthesis and repair [1]. Unlike its modified therapeutic analogs (e.g., cytarabine, gemcitabine), the native compound itself is not used as a direct therapeutic; rather, its primary value in research and procurement lies in its role as a defined reference standard, a competitive substrate for metabolic enzymes, and a precursor for synthetic and isotopic labeling applications .

Why 2'-Deoxycytidine (CAS 207121-53-7) Cannot Be Substituted with Unspecified Nucleoside Analogs


Substituting 2'-deoxycytidine with an unspecified 'deoxycytidine analog' or a structurally similar compound like gemcitabine or cytarabine in research protocols is not scientifically valid. These analogs are intentionally modified to disrupt DNA synthesis or evade metabolic inactivation, which fundamentally alters their biochemical behavior. 2'-Deoxycytidine itself possesses unique, quantifiable enzyme kinetics and transport properties that serve as a baseline for normal cellular function [1]. For instance, its Km for deoxycytidine kinase (dCK) and its affinity for nucleoside transporters are distinct, well-characterized parameters essential for calibrating assays and interpreting the mechanism of action of its therapeutic counterparts [2]. Using an analog would introduce confounding variables, invalidating comparative studies on drug resistance, metabolic activation, or nucleoside salvage pathways.

Quantitative Differentiation of 2'-Deoxycytidine (CAS 207121-53-7) from Key Analogs


Higher Affinity for Deoxycytidine Kinase (dCK) Compared to Gemcitabine

2'-Deoxycytidine demonstrates a 3.5-fold higher affinity for recombinant human deoxycytidine kinase (dCK) compared to the chemotherapeutic analog gemcitabine [1]. This is a critical parameter for research investigating the rate-limiting step in the activation of nucleoside prodrugs.

Enzyme Kinetics Nucleoside Metabolism Chemotherapy Activation

Enhanced Phosphorylation Efficiency by dCK Relative to 4'-Azido Analogs

2'-Deoxycytidine is phosphorylated by deoxycytidine kinase (dCK) with an efficiency up to 3-fold higher than certain synthetic antiviral analogs like 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) [1]. This established baseline efficiency is crucial for evaluating the rate of triphosphate formation in novel compound development.

Antiviral Research Prodrug Activation Nucleoside Kinase

High-Affinity Transport via CNT3 Compared to CNT1

Cellular uptake studies reveal that 2'-deoxycytidine is a high-affinity substrate for the human concentrative nucleoside transporter CNT3 (Km = 34.4 μM) compared to CNT1 (Km = 141 μM) [1]. This differential affinity is a key, quantifiable parameter for designing cellular uptake and competition assays.

Cellular Uptake Nucleoside Transporters Pharmacokinetics

Resistance to Deamination by Cytidine Deaminase (CDA)

Unlike its therapeutic analogs gemcitabine and cytarabine, which are rapidly inactivated by cytidine deaminase (CDA), 2'-deoxycytidine is a poor substrate for this enzyme. While specific Km values for 2'-deoxycytidine deamination are low (Km ≈ 0.03 mM), the substrate reactivity of the analog CNDAC to CDA is reported to be more than 10-fold less efficient than ara-C and gemcitabine, which are still orders of magnitude faster than the native compound [1][2]. This makes 2'-deoxycytidine a metabolically stable baseline for studying CDA-mediated drug resistance.

Drug Metabolism Cancer Resistance Nucleoside Salvage

Non-Enantioselective Phosphorylation Enables L-Enantiomer Prodrug Studies

Human 2'-deoxycytidine kinase (dCK) phosphorylates both the natural β-D-2'-deoxycytidine and its unnatural enantiomer, β-L-2'-deoxycytidine, with identical efficiency [1]. This lack of enantioselectivity is a quantifiable, unique property that distinguishes it from many other kinases and provides a foundational rationale for the development of L-nucleoside prodrugs.

Stereochemistry Prodrug Design Nucleoside Kinase

Defined Antigenicity for ELISA-Based Detection and Quantification

A quantitative scale of relative affinities for a series of 2'-deoxycytidine derivatives has been established using a competitive ELISA with a specific monoclonal antibody [1]. This provides a unique, defined immunoreactivity profile that distinguishes it from closely related cytidine derivatives and enables its specific detection in complex biological matrices like plasma.

Immunoassay Biomarker Analytical Chemistry

Validated Research and Industrial Application Scenarios for 2'-Deoxycytidine (CAS 207121-53-7)


Calibrating Deoxycytidine Kinase (dCK) Activity in Prodrug Activation Studies

As the native substrate, 2'-deoxycytidine is indispensable for calibrating in vitro dCK assays. Its well-defined Km of 0.4 ± 0.1 μM and high catalytic efficiency (kcat/Km = 6.3 × 10⁻² μM⁻¹ s⁻¹) serve as a gold-standard reference for measuring the activity and affinity of novel nucleoside analog prodrugs (e.g., gemcitabine derivatives) that require dCK for activation [1]. This ensures consistent and comparable results across different batches of kinase preparations and experimental setups.

Investigating CDA-Mediated Drug Resistance Mechanisms in Cancer Research

Researchers investigating resistance to nucleoside chemotherapeutics like cytarabine and gemcitabine rely on 2'-deoxycytidine as a metabolically stable control. Its poor substrate reactivity for cytidine deaminase (CDA) contrasts sharply with the rapid deamination and inactivation of these drugs [1][2]. This differential susceptibility allows for the precise quantification of CDA activity in cell lines or tumor samples and helps validate the mechanism of resistance without the confounding factor of the control being degraded.

Quantifying Nucleoside Transport via CNT3 and CNT1

2'-Deoxycytidine's well-characterized affinities for the concentrative nucleoside transporters CNT3 (Km = 34.4 μM) and CNT1 (Km = 141 μM) make it a valuable substrate for studying cellular nucleoside uptake [1]. It can be used in competition assays to determine the transport mechanism of novel analogs or to validate the functional expression of specific CNT transporters in transfected cell models, providing a clear benchmark for transport efficiency.

Synthesis of Stable Isotope-Labeled Internal Standards for Mass Spectrometry

The primary industrial application of 2'-deoxycytidine is as a precursor for synthesizing stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N, or ²H-labeled). These labeled analogs are essential for absolute quantification in LC-MS/MS-based pharmacokinetic and metabolomic studies [1][2]. The availability of high-purity 2'-deoxycytidine (e.g., NLT 98%) is a critical procurement requirement for this application, ensuring the accuracy and reliability of downstream analytical assays for nucleoside analog drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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